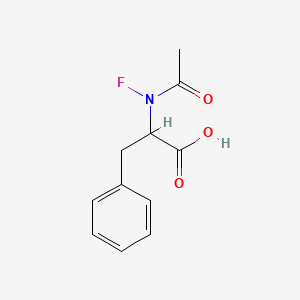

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine

Description

Contextualizing Modified Amino Acids as Molecular Tools

The 20 canonical amino acids encoded by the genetic code form the fundamental basis of protein structure and function. However, scientists have long sought to expand this chemical repertoire by creating non-canonical or unnatural amino acids (UAAs). rsc.org These synthetic building blocks can be incorporated into peptides and proteins through methods like solid-phase peptide synthesis or by engineering the cell's own translational machinery. bitesizebio.comnih.gov

The introduction of UAAs is a cornerstone of modern protein engineering and chemical biology. bristol.ac.ukfrontiersin.org They serve diverse roles, acting as:

Biophysical Probes: Introducing fluorescent groups, spin labels, or isotopically labeled atoms to study protein dynamics, folding, and interactions. nih.gov

Structural Modulators: Altering the backbone or side-chain stereochemistry to enforce specific secondary structures or to enhance protein stability. sigmaaldrich.com

Bioorthogonal Handles: Incorporating chemically unique groups like azides or alkynes that allow for specific labeling and visualization of proteins in complex biological environments. frontiersin.orgacs.org

Therapeutic Agents: Using modified amino acids to create peptidomimetics with improved stability against enzymatic degradation and enhanced biological activity. sigmaaldrich.comfrontiersin.org

By moving beyond nature's toolkit, researchers can ask questions about biological systems that are inaccessible with standard biochemical methods. nih.gov The unlimited structural diversity of UAAs makes them indispensable for dissecting protein function and for the development of novel biomaterials and therapeutics. rsc.orgsigmaaldrich.com

Phenylalanine as a Prototypical Scaffold for Amino Acid Engineering

The modification of phenylalanine has led to a vast library of analogs used in various research contexts:

Probing Aromatic Interactions: Systematically altering the electronic properties of the phenyl ring helps to dissect the contribution of cation-π, π-π, and other aromatic interactions to protein stability and ligand binding. nih.gov

Creating Therapeutic Leads: Derivatives of phenylalanine have been explored for their potential as enzyme inhibitors or as building blocks for metabolically stable peptide-based drugs. mdpi.comnih.gov

Bioconjugation: Analogs like p-azidophenylalanine can be incorporated into proteins to serve as "handles" for attaching other molecules, such as fluorescent dyes or drugs. wikipedia.orgnih.gov

The chemical tractability and biological importance of phenylalanine make it an ideal platform for engineering novel amino acid tools for chemical biology. anaspec.com

The Strategic Role of Fluorine in Modifying Amino Acid Derivatives

The introduction of fluorine into organic molecules, and specifically into amino acids, is a powerful strategy in medicinal chemistry and protein engineering. rsc.orgacs.org Fluorine possesses a unique combination of properties that make it a valuable tool for modifying biomolecules:

High Electronegativity: Fluorine is the most electronegative element, leading to highly polarized carbon-fluorine (C-F) bonds. This can alter the local electronic environment and influence non-covalent interactions. rsc.orgnih.gov

Small Size: With a van der Waals radius similar to that of a hydrogen atom, fluorine can often replace hydrogen with minimal steric perturbation. nih.gov

Metabolic Stability: The C-F bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation by enzymes like cytochrome P450s.

Hydrophobicity: Fluorination generally increases the hydrophobicity of a molecule, which can impact protein folding, stability, and interactions. researchgate.net

Incorporating fluorinated amino acids into peptides and proteins can therefore confer desirable properties, such as increased thermal and proteolytic stability. nih.govresearchgate.netnih.gov Furthermore, because fluorine-19 (¹⁹F) is a naturally abundant, NMR-active nucleus with high sensitivity and no background signal in biological systems, fluorinated amino acids serve as excellent probes for ¹⁹F NMR spectroscopy. nih.govnih.gov This allows for detailed, non-invasive studies of protein structure, dynamics, and interactions in environments ranging from the test tube to living cells. nih.govrsc.org

| Property | Significance in Chemical Biology | Reference |

|---|---|---|

| High Electronegativity | Alters local electronic environment, modulates pKa, and influences molecular interactions. | rsc.orgnih.gov |

| Small Atomic Radius | Acts as a bioisostere of hydrogen, causing minimal steric disruption. | nih.gov |

| Strong C-F Bond | Enhances metabolic stability and resistance to enzymatic degradation. | |

| NMR Activity (¹⁹F) | Serves as a sensitive, background-free probe for NMR studies of protein structure and dynamics. | nih.govnih.gov |

| Increased Hydrophobicity | Can improve protein folding, stability, and cell membrane permeability. | researchgate.net |

N-Acetylation as a Significant Post-Translational and Synthetic Modification

N-acetylation is the attachment of an acetyl group (–COCH₃) to the nitrogen atom of a molecule, most commonly the N-terminal α-amino group of a protein or the ε-amino group of a lysine (B10760008) residue. creative-proteomics.comnih.gov This modification is significant in two major contexts:

Biological Post-Translational Modification (PTM): N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting an estimated 85% of human proteins. cusabio.comnih.gov It is typically carried out by N-terminal acetyltransferases (NATs) and can have profound effects on protein stability, folding, protein-protein interactions, and subcellular localization. creative-proteomics.comnih.gov By neutralizing the positive charge of the N-terminal amino group, acetylation can protect proteins from degradation. creative-proteomics.com

Synthetic Chemical Modification: In synthetic chemistry, particularly in peptide synthesis, N-acetylation is a widely used reaction. nih.govrsc.org It serves several purposes:

Protecting Group: The acetyl group can be used to block the reactivity of an amine during a multi-step synthesis. nih.govwikipedia.org

Mimicking Natural Proteins: Synthetic peptides are often acetylated at the N-terminus to mimic the structure of mature proteins found in nature, which removes the artificial positive charge that would otherwise be present on a free amine. rsc.org

Capping Unreacted Chains: During solid-phase peptide synthesis, acetylation is used to "cap" any peptide chains that failed to react in the previous coupling step, preventing the formation of deletion sequences. rsc.org

The synthesis of N-acetylated amino acids is a fundamental step in preparing these molecules for use as building blocks in chemical synthesis or as standalone research compounds. nih.govrsc.org

Conceptual Framework of N-Acetyl-ar-fluoro-3-phenyl-DL-alanine as a Multifaceted Research Probe

The compound this compound is not a single, defined molecule but rather a class of isomers designed as a specialized probe. Each modification—N-acetylation, aromatic fluorination, and the DL-racemic mixture—contributes a specific feature that can be exploited in research.

The term "ar-fluoro" indicates that a fluorine atom is attached to the aromatic phenyl ring of phenylalanine. The precise position of this fluorine atom—at the ortho- (2-), meta- (3-), or para- (4-) position—is critical, as each isomer has distinct electronic properties and spatial arrangements. nih.govfu-berlin.de

The introduction of a highly electronegative fluorine atom withdraws electron density from the aromatic ring, altering its quadrupole moment and its ability to participate in aromatic interactions. nih.govmpg.de For example, while a non-fluorinated phenyl ring has a negative electrostatic potential on its face, a perfluorinated ring has a positive potential. researchgate.net The different positional isomers (e.g., 2-fluoro-phenylalanine, 3-fluoro-phenylalanine, and 4-fluoro-phenylalanine) provide a toolkit for systematically tuning these electrostatic properties with minimal steric change. nih.govfu-berlin.de This allows researchers to dissect the nature of protein-protein or protein-ligand interactions with a level of detail that cannot be achieved by conventional mutagenesis. nih.gov

| Isomer | Fluorine Position on Phenyl Ring | Potential Research Application | Reference |

|---|---|---|---|

| 2-Fluoro-phenylalanine (ortho) | Position 2 | Studying interactions where steric and electronic effects near the peptide backbone are critical. | nih.govmpg.de |

| 3-Fluoro-phenylalanine (meta) | Position 3 | Modulating electronic properties with intermediate effects compared to ortho and para isomers. | nih.govmpg.de |

| 4-Fluoro-phenylalanine (para) | Position 4 | Probing interactions at the furthest point from the backbone, often used in ¹⁹F NMR studies. | fu-berlin.de |

The designation "DL-alanine" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. numberanalytics.comjove.com Enantiomers are non-superimposable mirror images of each other that have identical physical properties (e.g., melting point, solubility) in a non-chiral environment but rotate plane-polarized light in opposite directions. taylorandfrancis.comlibretexts.org

In the chiral environment of a biological system, however, enantiomers can interact very differently with enzymes, receptors, and other proteins. numberanalytics.comtaylorandfrancis.com Most natural proteins are composed exclusively of L-amino acids. Therefore:

L-isomers can often be recognized and processed by cellular machinery, making them suitable for incorporation into proteins to study biological processes.

D-isomers are generally resistant to degradation by proteases (which are specific for L-amino acids) and can be used to design highly stable peptide-based inhibitors or drugs.

A racemic (DL) mixture is often the direct product of a chemical synthesis that does not use a chiral catalyst or starting material. libretexts.orglibretexts.org The use of a DL-mixture in a biological experiment can be a screening step. If an effect is observed, the mixture must then be resolved into its pure D- and L-enantiomers to determine which isomer is responsible for the activity and to study their distinct biological roles. libretexts.org The separation of a racemic mixture into its constituent enantiomers is known as resolution. libretexts.org

Structure

3D Structure

Properties

CAS No. |

71463-35-9 |

|---|---|

Molecular Formula |

C11H12FNO3 |

Molecular Weight |

225.22 g/mol |

IUPAC Name |

2-[acetyl(fluoro)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C11H12FNO3/c1-8(14)13(12)10(11(15)16)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,15,16) |

InChI Key |

HRNGOLRGUDHSHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(CC1=CC=CC=C1)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for N Acetyl Ar Fluoro 3 Phenyl Dl Alanine

Synthetic Strategies for Fluorinated Phenylalanine Derivatives

The creation of the core fluorinated phenylalanine structure is a critical step that can be approached through two main strategies: modifying a pre-existing phenylalanine or derivative in a late-stage fluorination reaction, or building the molecule from simpler, already-fluorinated precursors in a de novo synthesis. nih.govnih.gov The introduction of fluorine can significantly alter the molecule's properties, including basicity, hydrophobicity, and bioavailability, due to fluorine's high electronegativity and small size. nih.govbeilstein-journals.org

Late-Stage Deoxyfluorination Techniques

Late-stage fluorination introduces the fluorine atom at a later step in the synthetic sequence. Deoxyfluorination, the conversion of a hydroxyl group to a fluoride, is a prominent method for this purpose. thieme-connect.com This approach is valuable for the synthesis of fluorinated derivatives of complex molecules like pharmaceuticals and natural products. nih.govfigshare.com

Modern reagents have been developed to facilitate this transformation under mild conditions with high functional group tolerance. thieme-connect.comnih.gov For instance, PhenoFluor and its derivative, AlkylFluor, are bench-stable reagents capable of the deoxyfluorination of alcohols. thieme-connect.com In the context of synthesizing an ar-fluoro-phenylalanine, a precursor such as N-acetyl-tyrosine (which contains a hydroxyl group on the phenyl ring) could theoretically undergo deoxyfluorination. Reagents like PyFluor can be used for the deoxyfluorination of primary and secondary aliphatic or benzylic alcohols. thieme-connect.com The choice of reagent is often dictated by the specific position and electronic nature of the alcohol group. thieme-connect.com

Table 1: Selected Deoxyfluorination Reagents

| Reagent | Substrate Type | Typical Conditions | Reference |

| PhenoFluor | Alcohols, Phenols | Heat | nih.gov, figshare.com |

| AlkylFluor | Primary & Secondary Alcohols | Inert atmosphere, heat | thieme-connect.com |

| PyFluor | Alcohols | DBU (base) | thieme-connect.com |

| CpFluors | Alcohols, Diols | Varies based on substrate | thieme-connect.com |

De Novo Synthesis from Fluorinated Precursors

De novo synthesis involves constructing the target molecule from basic, fluorinated building blocks. chemscene.com This strategy offers versatility and control over the position of the fluorine atom. nih.gov Several established organic reactions can be employed to build the fluorophenylalanine backbone.

One common method is the Erlenmeyer-Plöchl azalactone synthesis , where a fluorinated benzaldehyde (B42025) is condensed with N-acetylglycine in the presence of acetic anhydride (B1165640) and sodium acetate. researchgate.net The resulting azalactone can then be reduced and hydrolyzed to yield the desired fluorinated phenylalanine. researchgate.net

Another powerful technique is the Negishi cross-coupling reaction . This method involves the palladium-catalyzed coupling of an organozinc compound with an aryl halide. nih.gov For instance, a protected iodoalanine derivative can be coupled with a fluorophenyl halide to form the carbon-carbon bond necessary for the phenylalanine structure. nih.gov This approach has been successfully used to prepare a variety of protected fluorinated phenylalanine analogues. nih.gov

Other methods include the Knoevenagel condensation of a fluorinated benzaldehyde with methyl isocyanoacetate, followed by hydrogenation and deprotection to give the racemic fluorinated phenylalanine. nih.gov

Established and Emerging Protocols for N-Acetylation of Amino Acids

N-acetylation is the process of introducing an acetyl group (-COCH₃) onto the nitrogen atom of the amino acid's primary amine. creative-proteomics.com This modification is common in proteins and peptides and can be achieved through various chemical and enzymatic methods. creative-proteomics.comwikipedia.org

Classical Acylation Reactions (e.g., Schotten-Baumann Variant)

The Schotten-Baumann reaction is a widely used method for acylating amines. wikipedia.orglscollege.ac.in The classic procedure involves reacting an amine with an acid chloride (such as acetyl chloride) in a two-phase system consisting of water and an organic solvent. wikipedia.orglscollege.ac.in An aqueous base (e.g., sodium hydroxide) is used to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the amide product. wikipedia.orgorganic-chemistry.org

This method is applicable to the N-acetylation of amino acids. lscollege.ac.in The amino acid is typically dissolved in a basic aqueous solution, and the acetyl chloride is added, often in an organic solvent, leading to the formation of the N-acetyl amino acid. google.com While effective, a key consideration with this method is the potential for racemization, particularly when using certain acylating agents. acs.org

Anhydride-Mediated Acetylation Approaches

Acetic anhydride is a popular and effective reagent for N-acetylation. nih.govresearchgate.net This method can be highly selective for the N-terminal α-amino group over the ε-amino group of lysine (B10760008) side chains by carefully controlling the reaction conditions. nih.gov

The reaction is typically performed by adding acetic anhydride to the amino acid in an aqueous or mixed solvent system. researchgate.netionsource.com The selectivity of the N-acetylation is significantly influenced by the pH of the reaction mixture and the amount of acetic anhydride used. nih.govnih.gov For example, running the reaction at a controlled pH (e.g., pH 6.0-8.0) and at low temperatures (e.g., 0°C) can favor the preferential acetylation of the more nucleophilic α-amino group. nih.govncert.nic.in This method is advantageous because acetic anhydride and its byproduct, acetic acid, are volatile, simplifying purification. nih.gov

Table 2: Comparison of Chemical N-Acetylation Methods

| Method | Acetylating Agent | Key Conditions | Advantages | Disadvantages | Reference |

| Schotten-Baumann | Acetyl Chloride | Biphasic (water/organic), aqueous base | Rapid, high yield | Potential for racemization, uses acid chlorides | organic-chemistry.org, wikipedia.org, google.com |

| Anhydride-Mediated | Acetic Anhydride | Controlled pH and temperature, aqueous or mixed solvent | Volatile byproducts, high selectivity possible | Can modify other nucleophilic groups (e.g., -OH) if not controlled | nih.gov, ionsource.com, nih.gov |

Enzymatic N-Acylation for Amino Acid Derivatives

Enzymatic methods for N-acylation represent a greener and more selective alternative to classical chemical synthesis. nih.govresearchgate.net Hydrolase enzymes, such as aminoacylases, can be used to catalyze the formation of amide bonds in non-conventional media (i.e., with reduced water content), reversing their typical hydrolytic function. tandfonline.comnih.gov

Aminoacylases from various sources, including Aspergillus genus, Streptomyces ambofaciens, and pig kidney, have been shown to catalyze the N-acylation of amino acids. nih.govtandfonline.comresearchgate.net These enzymes often exhibit high selectivity for the α-amino group and can operate under mild pH and temperature conditions. nih.govresearchgate.net The substrate scope can be broad, with successful acylation reported for various proteinogenic amino acids, including phenylalanine. nih.govresearchgate.net The efficiency of the reaction can be influenced by the nature of the acyl donor and the reaction medium. nih.govresearchgate.net For instance, the addition of certain metal ions, like cobalt, has been shown to significantly increase the reaction rate for some aminoacylases. nih.gov This biocatalytic approach avoids harsh reagents and can provide high enantioselectivity, which is a significant advantage over some chemical methods. nih.gov

Convergent Synthesis of N-Acetyl-ar-fluoro-3-phenyl-DL-alanine

Convergent synthesis offers an efficient route to complex molecules by preparing key fragments separately before combining them in the final stages. For this compound, this typically involves the coupling of a glycine-derived nucleophile with a fluorinated benzyl (B1604629) electrophile.

One prominent method involves the alkylation of a glycine (B1666218) equivalent stabilized by a metal complex. Chiral Ni(II) complexes of glycine Schiff bases have proven to be powerful tools for this purpose. beilstein-journals.orgbeilstein-journals.org In this approach, the Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary is deprotonated to form a nucleophilic enolate. This enolate is then reacted with a substituted fluorobenzyl halide (e.g., o-, m-, or p-fluorobenzyl chloride or bromide). beilstein-journals.org The metal complex serves to activate the glycine α-carbon for alkylation while the chiral auxiliary can direct the stereochemistry if an enantiopure product is desired. For the synthesis of the DL-racemate, a non-chiral version or racemic starting materials can be used.

Following the key alkylation step, the resulting complex is hydrolyzed, typically under acidic conditions, to release the fluorinated phenylalanine. beilstein-journals.org The final N-acetylation to yield the target compound is a standard procedure, commonly achieved by reacting the free amino acid with acetic anhydride, often in an aqueous medium or glacial acetic acid. google.com

Another convergent strategy is the Knoevenagel condensation of a fluorinated benzaldehyde with an active methylene (B1212753) compound like methyl isocyanoacetate, catalyzed by a base and a copper(I) salt. nih.gov The resulting cinnamate (B1238496) derivative is then hydrogenated to the corresponding phenylalanine ester. Subsequent hydrolysis of the ester and isocyano groups, followed by N-acetylation, completes the synthesis. nih.gov

Enantioselective Synthesis and Stereoselective Resolution of Fluoro-Phenylalanine Analogs

While the target compound is a DL-racemic mixture, the synthesis and separation of individual enantiomers of fluoro-phenylalanine are crucial for many applications, particularly in pharmaceuticals and protein engineering. beilstein-journals.orgnih.gov These methods provide the foundation for producing either the racemic mixture or the resolved, enantiopure forms.

Asymmetric Catalysis in Fluorinated Amino Acid Synthesis

Asymmetric catalysis is a powerful strategy for directly synthesizing enantiomerically enriched fluorinated amino acids, often minimizing the need for chiral auxiliaries or subsequent resolution steps. mdpi.com

Metal-Catalyzed Asymmetric Synthesis : Chiral transition metal complexes are widely used. For instance, the Ni(II) complexes mentioned previously can employ a chiral ligand derived from an amino acid, allowing for the synthesis of fluorinated amino acids with high enantiomeric purity on a significant scale. beilstein-journals.orgchemrxiv.org Other examples include copper-catalyzed asymmetric difluoromethylation and palladium-catalyzed enantioselective monofluorination of α-keto esters. mdpi.com

Enzymatic and Chemoenzymatic Methods : Enzymes offer high selectivity under mild conditions. Lipases, such as Lipase PSIM from Burkholderia cepacia, can be used for the kinetic resolution of racemic β-amino carboxylic esters through enantioselective hydrolysis, yielding enantiopure amino esters and acids with excellent enantiomeric excess (ee ≥99%). researchgate.net Phenylalanine aminomutase (PAM) from Taxus chinensis has been used to catalyze the addition of ammonia (B1221849) to fluoro-(E)-cinnamic acids, affording both (R)-fluoro-β-phenylalanines and (S)-fluorophenylalanines with exceptional enantioselectivity. nih.gov

Diastereoselective Approaches

Diastereoselective methods typically involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The new stereocenter is formed with a specific orientation relative to the chiral center in the auxiliary, leading to a diastereomeric mixture that is often easier to separate than an enantiomeric one.

Chiral Auxiliaries : A common strategy involves the alkylation of a chiral auxiliary, such as an imidazolidinone derived from a natural amino acid. For example, a Cbz-protected aminomalonate can be attached to a chiral imidazolidinone auxiliary. nih.gov Stereoselective benzylation with a tetrafluorobenzyl bromide, followed by acidic hydrolysis, yields the desired enantiomerically enriched tetrafluorophenylalanine. nih.gov Similarly, Strecker-type reactions, involving the condensation of a fluorinated aldehyde with a chiral amine followed by the addition of cyanide, produce diastereomeric amino nitriles that can be separated and hydrolyzed to the corresponding amino acids. chemistryviews.org

Substrate-Controlled Diastereoselectivity : In some cases, the substrate's existing chirality can direct the formation of a new stereocenter. For example, the reduction of chiral β-enamino esters, where the chirality is introduced via a chiral alcohol in the ester group (e.g., (-)-8-phenylmenthol), can proceed with moderate to good diastereoselectivity. nih.gov

Chromatographic Enantioseparation Methodologies (e.g., Chiral HPLC)

For racemic mixtures of fluorinated phenylalanines, chiral high-performance liquid chromatography (HPLC) is a primary method for both analytical quantification of enantiomeric purity and preparative-scale separation. researchgate.net This technique relies on chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to different retention times.

Several types of CSPs are effective for resolving phenylalanine analogs:

Macrocyclic Glycopeptide Phases : CSPs based on teicoplanin and ristocetin (B1679390) are highly effective for separating phenylalanine enantiomers in reversed-phase mode, often achieving baseline resolution. researchgate.netsigmaaldrich.com

Cyclodextrin and Cyclofructan Phases : β-cyclodextrin and isopropylcarbamate cyclofructan 6 CSPs have demonstrated chiral recognition for phenylalanine enantiomers, typically in normal-phase or polar organic separation modes. researchgate.netnih.gov

Crown Ether Phases : Chiral crown ether-based CSPs are particularly well-suited for the separation of underivatized α-amino acid enantiomers, including phenylalanine. nih.gov

The choice of mobile phase composition, including the organic modifier, additives, and pH, is critical for optimizing the separation. nih.govnih.gov

Table 1: Chiral HPLC Conditions for Phenylalanine Enantiomer Separation

| Chiral Stationary Phase (CSP) | Separation Mode | Mobile Phase Example | Typical Observation |

|---|---|---|---|

| Teicoplanin-based | Reversed-Phase (RP) | Acetonitrile/Water (75/25, v/v) | Sufficient enantioseparation with a resolution value of 1.59 at 23 °C. researchgate.net |

| Ristocetin-based | Reversed-Phase (RP) | Acetonitrile/Water (60/40, v/v) | High enantioseparation with a resolution value of 2.75 at 23 °C. researchgate.net |

| Isopropylcarbamate Cyclofructan 6 | Normal-Phase (NP) | Heptane/Ethanol | Shows high efficiency but can have long retention times. researchgate.net |

Note: The specific conditions for this compound may require method development but would be based on these established principles for similar analytes.

Process Optimization and Scale-Up Considerations in this compound Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful optimization of reaction conditions and processes to ensure efficiency, safety, cost-effectiveness, and reproducibility.

Route Selection : For large-scale production, methods that avoid expensive reagents, cryogenic conditions, and extensive chromatographic purification are preferred. The use of robust methods like those based on chiral Ni(II) complexes or chiral auxiliaries has been highlighted for their scalability. beilstein-journals.orgmdpi.comresearchgate.net The synthesis of trifluoroethylglycine, a related fluorinated amino acid, has been demonstrated on a 100-gram scale using a chiral Ni(II) complex, underscoring the method's potential. beilstein-journals.org

Reaction Condition Optimization : Key parameters such as solvent choice, reaction temperature, concentration, and catalyst loading must be optimized. For instance, in alkylation reactions using Ni(II) complexes, the choice of base and solvent system can significantly impact yield and selectivity. chemrxiv.org

Downstream Processing : The isolation and purification of the final product are critical. For a racemic product, crystallization is often the most economical purification method. If enantiomeric separation is required on a large scale, preparative chiral HPLC or simulated moving bed (SMB) chromatography may be employed, although these can be capital-intensive. An alternative is diastereomeric resolution, where the racemic amino acid is reacted with a cheap, enantiopure resolving agent to form diastereomeric salts that can be separated by fractional crystallization.

Atom Economy and Waste Reduction : Green chemistry principles are increasingly important in process development. Optimizing reactions to maximize atom economy and minimize waste streams is a key consideration. This includes the recycling of solvents and catalysts where feasible.

Advanced Spectroscopic and Structural Characterization of N Acetyl Ar Fluoro 3 Phenyl Dl Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For N-Acetyl-ar-fluoro-3-phenyl-DL-alanine, a combination of multi-nuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete assignment of its complex structure and for probing its dynamic behavior.

Probing Conformational Dynamics via Fluorine-19 NMR

The position of the fluorine substituent on the aromatic ring (ortho, meta, or para) will significantly influence its chemical shift. Furthermore, the conformational flexibility of the molecule, particularly the rotation around the Cα-Cβ and Cβ-Cγ bonds, will lead to changes in the spatial relationship between the fluorine atom and other parts of the molecule. These conformational changes can be monitored by observing variations in the ¹⁹F chemical shift and coupling constants under different conditions, such as changes in solvent or temperature. nih.gov For instance, slow exchange on the NMR timescale between different conformers can result in the appearance of multiple ¹⁹F signals, providing direct evidence of conformational heterogeneity. researchgate.net

Table 1: Representative ¹⁹F NMR Data for this compound

| Parameter | Expected Value/Range | Significance |

| Chemical Shift (δ) | -110 to -120 ppm (relative to CFCl₃) | Dependent on the position of fluorine on the phenyl ring and local electronic environment. colorado.eduucsb.edu |

| Coupling Constants (J) | ||

| ³J(¹⁹F-¹H) | 5-10 Hz | Provides information on the through-bond connectivity to adjacent aromatic protons. |

| ⁴J(¹⁹F-¹H) | 2-4 Hz | Reveals longer-range couplings within the aromatic ring. |

| nJ(¹⁹F-¹³C) | Variable | Useful for assigning carbon signals and probing through-space interactions. |

Note: The exact chemical shift will depend on the specific isomer (ortho, meta, or para) of the fluoro-substituent.

Multi-Nuclear NMR for Complete Assignment

A comprehensive structural elucidation of this compound necessitates the use of multi-nuclear NMR techniques, primarily ¹H and ¹³C NMR, in conjunction with ¹⁹F NMR. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning all proton and carbon signals unambiguously. researchgate.netnih.gov

The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The N-acetyl group will exhibit a characteristic singlet for the methyl protons, while the protons of the alanine (B10760859) backbone and the phenyl ring will show more complex splitting patterns due to spin-spin coupling. hmdb.cachemicalbook.com The ¹³C NMR spectrum, often acquired with proton decoupling, will reveal the number of unique carbon environments. nih.gov The position of the fluorine atom will influence the chemical shifts of the aromatic carbons, with the directly bonded carbon showing a large C-F coupling constant.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Acetyl-CH₃ | ~2.0 |

| α-CH | ~4.5 - 4.8 | |

| β-CH₂ | ~2.9 - 3.2 | |

| NH | ~7.5 - 8.5 | |

| Aromatic-CH | ~7.0 - 7.4 | |

| ¹³C | Acetyl-CH₃ | ~23 |

| α-CH | ~55 | |

| β-CH₂ | ~38 | |

| Acetyl-C=O | ~175 | |

| Carboxyl-C=O | ~178 | |

| Aromatic-C | ~115 - 140 | |

| C-F | ~160 (with large ¹JCF coupling) |

High-Resolution Mass Spectrometry for Molecular Identity and Purity

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular identity and assessing the purity of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental composition.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. acs.org This technique is crucial for elucidating the fragmentation pathways of this compound, which in turn helps to confirm its structure.

The fragmentation of N-acetylated amino acids typically involves characteristic losses. researchgate.net For this compound, common fragmentation pathways would include the loss of water (H₂O), the loss of the acetyl group (CH₂=C=O), and cleavage of the amide bond. The presence of the fluorophenyl group will also lead to characteristic fragment ions, such as the fluorobenzyl cation.

Table 3: Predicted Fragmentation Pathways and Key Fragment Ions in Tandem Mass Spectrometry of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ion (m/z) | Structure of Fragment Ion |

| [M+H]⁺ | Loss of H₂O | [M+H - 18]⁺ | Cyclic iminium ion |

| [M+H]⁺ | Loss of ketene (B1206846) (CH₂=C=O) | [M+H - 42]⁺ | Protonated fluoro-phenylalanine |

| [M+H]⁺ | Amide bond cleavage | [C₉H₁₀FN]⁺ | Fluoro-phenylalanine iminium ion |

| [M+H]⁺ | Cleavage of Cα-Cβ bond | [C₇H₆F]⁺ | Fluorobenzyl cation |

| [M-H]⁻ | Loss of CO₂ | [M-H - 44]⁻ | Decarboxylated anion |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of a molecule based on its characteristic vibrational modes. nih.govresearchgate.net These techniques are highly sensitive to the functional groups present in this compound and can provide information about hydrogen bonding and conformation. nih.gov

The IR and Raman spectra will display characteristic bands for the N-H and C=O stretching vibrations of the amide and carboxylic acid groups, as well as vibrations associated with the aromatic ring and the C-F bond. The frequencies of these vibrations can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. nih.gov

Table 4: Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3400 |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

| C-F Stretch | Fluoroaromatic | 1100 - 1250 |

| C-C Stretch | Aromatic Ring | 1400 - 1600 |

Application of IR-Linear Dichroism for Orientational Studies

Infrared linear dichroism (IR-LD) is a specialized technique that measures the differential absorption of linearly polarized infrared light by an oriented sample. This technique can provide valuable information about the orientation of specific functional groups within a molecule relative to a defined axis. researchgate.netnih.gov

For this compound, IR-LD could be employed to study the orientation of the phenyl ring. By incorporating the molecule into an oriented medium, such as a stretched polymer film or a liquid crystal, the dichroic ratio of specific vibrational bands, particularly those associated with the aromatic ring, can be measured. This information can be used to determine the average orientation of the phenyl ring with respect to the stretching direction of the polymer or the director of the liquid crystal. Such studies can provide insights into the conformational preferences and intermolecular interactions of the molecule in an anisotropic environment. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide precise coordinates of each atom, defining bond lengths, bond angles, and torsion angles, thereby offering a definitive solid-state structure.

The process would involve growing a single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are then used to calculate an electron density map, from which the crystal structure is solved and refined.

As a DL-racemate, this compound is expected to crystallize in a centrosymmetric space group. This is because the presence of both D and L enantiomers in equal measure allows for the formation of a crystal lattice with an inversion center that relates the two mirror-image molecules. Common centrosymmetric space groups for racemic compounds include P-1 and P2₁/c.

The resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical table below. This table would include the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal), the space group, and the number of molecules in the unit cell (Z).

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₁H₁₂FNO₃ |

| Formula Weight | 225.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 19.876 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1052.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.421 |

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Purity

Chiroptical methods are essential for probing the stereochemistry of chiral molecules. Circular Dichroism (CD) spectroscopy, in particular, is a powerful technique for assessing stereochemical purity. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For this compound, which is a racemic mixture, the expectation is that a solution of the compound would be CD-silent. This is because the D- and L-enantiomers are present in equal amounts and are mirror images of each other. The CD spectrum of the L-enantiomer would be a mirror image of the D-enantiomer, exhibiting equal magnitude but opposite sign at each wavelength. Consequently, the signals from the two enantiomers would cancel each other out, resulting in a net CD signal of zero across the entire spectrum.

Any deviation from a zero CD signal would indicate an enantiomeric excess, meaning that one enantiomer is present in a greater concentration than the other. This would signify an impure racemic mixture. The magnitude of the CD signal would be directly proportional to the enantiomeric excess.

The CD spectrum of a pure, separated enantiomer (either N-Acetyl-ar-fluoro-3-phenyl-L-alanine or N-Acetyl-ar-fluoro-3-phenyl-D-alanine) would exhibit characteristic Cotton effects—positive or negative peaks—in the regions of its chromophoric absorptions. For this compound, the phenyl and amide groups are the primary chromophores. The phenyl group would be expected to show transitions around 250-270 nm, while the amide chromophore would have transitions in the far-UV region (around 200-240 nm). The signs and magnitudes of these Cotton effects would be unique to the specific enantiomer.

Hypothetical Circular Dichroism Data for this compound

| Sample | Wavelength Range (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

| This compound | 190-400 | 0 | Racemic mixture |

| N-Acetyl-ar-fluoro-3-phenyl-L-alanine (Hypothetical) | 200-240, 250-270 | Non-zero, with characteristic positive/negative peaks | Optically active |

| N-Acetyl-ar-fluoro-3-phenyl-D-alanine (Hypothetical) | 200-240, 250-270 | Non-zero, with mirror-image peaks to L-enantiomer | Optically active |

Computational Investigations and Molecular Modeling of N Acetyl Ar Fluoro 3 Phenyl Dl Alanine

Quantum Chemical Studies on Electronic Structure and Reactivity

Analysis of Fluorine's Electronegativity and Inductive Effects

Fluorine is the most electronegative element, and its incorporation into the phenyl ring of N-Acetyl-ar-fluoro-3-phenyl-DL-alanine induces significant electronic perturbations. The primary mechanism is the strong electron-withdrawing inductive effect (-I effect), which propagates through the sigma bonds of the molecule. This effect polarizes the carbon-fluorine (C-F) bond, creating a partial positive charge on the attached carbon and influencing the entire aromatic system. nih.gov

This inductive withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic attack and oxidative metabolism. numberanalytics.com Furthermore, the position of the fluorine atom (ortho, meta, or para) dictates the precise nature of its electronic influence on the molecule's reactivity and interaction potential. Quantum chemical calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which highlights electron-rich (negative potential) and electron-poor (positive potential) regions. For instance, the region around the fluorine atom exhibits a negative electrostatic potential, which can be crucial for interactions like hydrogen bonding or halogen bonding.

A comparative analysis using DFT calculations would typically reveal a lower energy for the Highest Occupied Molecular Orbital (HOMO) in the fluorinated compound compared to the non-fluorinated analog, indicating higher ionization potential and greater stability. The table below illustrates hypothetical results from such a comparative quantum chemical study.

| Property | N-Acetyl-phenylalanine (Calculated) | N-Acetyl-4-fluoro-phenylalanine (Calculated) | Effect of Fluorination |

| Dipole Moment (Debye) | 2.5 D | 4.1 D | Increased Polarity |

| HOMO Energy (eV) | -6.8 eV | -7.2 eV | Stabilization (Lower Energy) |

| LUMO Energy (eV) | -0.5 eV | -0.9 eV | Stabilization (Lower Energy) |

| HOMO-LUMO Gap (eV) | 6.3 eV | 6.3 eV | Minimal Change |

| Mulliken Charge on C4 | -0.05 e | +0.15 e | Electron Withdrawal |

Note: This table presents illustrative data based on established chemical principles to demonstrate the expected outcomes of quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Exploration

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves exploring the molecule's potential energy surface (PES) to identify stable, low-energy conformations (conformers). libretexts.orgu-szeged.hu The PES is a multidimensional surface where the potential energy is a function of the molecule's geometric coordinates, primarily the rotatable dihedral angles. researchgate.netyoutube.com

For this molecule, the key dihedral angles include the backbone angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N), as well as the chi (χ) angles defining the orientation of the fluorophenyl side chain. By systematically rotating these bonds and calculating the corresponding energy, a map of the conformational landscape can be generated. u-szeged.hu This analysis reveals the energetically preferred shapes of the molecule and the energy barriers between them. The presence of the N-acetyl group and the fluorophenyl side chain introduces specific steric and electronic constraints that shape the PES, favoring certain conformations over others. researchgate.net For instance, intramolecular hydrogen bonds, such as between the N-H of the amide and a carbonyl oxygen, can significantly stabilize certain folded structures. u-szeged.hu

| Conformer | Dihedral Angle ϕ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Extended | -150 | +150 | 0.0 (Reference) | Minimal steric hindrance |

| Helical | -70 | -40 | 1.2 | Intramolecular H-bond (backbone) |

| Folded | +80 | -70 | 2.5 | Side chain-backbone interaction |

Note: This table provides a hypothetical representation of possible low-energy conformers and their relative stabilities that would be determined through a PES scan.

Molecular Dynamics Simulations in Simulated Biological Environments

While PES scans identify static low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's movements and interactions to be tracked in a simulated environment, such as in a box of water molecules to mimic physiological conditions. nih.govnih.gov

An MD simulation would begin with one of the low-energy conformers and simulate its trajectory over nanoseconds or longer. The results provide a wealth of information, including:

Conformational Flexibility: How the molecule transitions between different conformations. nih.gov

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules.

Internal Dynamics: The flexibility of the backbone and the rotation of the fluorophenyl side chain.

Force fields, which are sets of parameters describing the potential energy of the system, are crucial for MD simulations. Specialized parameters for fluorinated amino acids have been developed to accurately model their behavior. acs.org These simulations can reveal how the fluorinated residue influences local water structure and how its dynamic profile differs from that of its non-fluorinated counterpart. nih.gov

Ligand-Macromolecule Interaction Modeling

A primary goal of designing molecules like this compound is to have them interact with a specific biological macromolecule, such as an enzyme or receptor. Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand to a target protein. nih.govdntb.gov.ua

In a typical docking study, the 3D structure of the target protein is obtained, and its active site is defined. The ligand is then computationally placed into this site in numerous possible conformations and orientations. A scoring function estimates the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key intermolecular interactions. For this compound, these interactions could include:

Hydrogen Bonds: Between the amide N-H, carbonyl oxygens, and polar residues in the protein's active site.

Hydrophobic Interactions: Between the phenyl ring and nonpolar residues.

Aromatic Interactions: π-π stacking or cation-π interactions involving the fluorophenyl ring. The electron-withdrawing nature of fluorine can weaken cation-π interactions compared to a standard phenyl ring. nih.gov

Halogen Bonds: The fluorine atom can act as a halogen bond acceptor under certain conditions, interacting with an electropositive region on the protein.

| Interaction Type | Potential Interacting Protein Residue | Estimated Contribution to Binding Energy (kcal/mol) |

| Hydrogen Bond | Asp, Gln, Asn, Ser | -2.0 to -5.0 |

| Hydrophobic (van der Waals) | Leu, Val, Ile, Ala | -1.0 to -2.5 |

| π-π Stacking | Phe, Tyr, Trp | -1.5 to -3.0 |

| Halogen Bond | Backbone Amide (donor) | -0.5 to -1.5 |

Note: This table presents a generalized summary of interaction types and their typical energy contributions in a ligand-protein complex, as would be analyzed in a docking study.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Fluorinated Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov For a series of fluorinated analogs of N-Acetyl-3-phenyl-DL-alanine, a QSAR model could predict how changes in the position or number of fluorine substituents affect a specific activity, such as enzyme inhibition. researchgate.net

The process involves three main steps:

Data Set Generation: A series of analogs is synthesized and tested for biological activity (e.g., IC50).

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or physicochemical (e.g., logP for lipophilicity).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation linking the descriptors to the activity. researchgate.net

For fluorinated analogs, key descriptors would capture the effects of fluorine, such as the Hammett constant (σ) for electronic influence and the fluorine lipophilicity parameter (π). A hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1logP + c2σ + c3*MR

where logP is the lipophilicity, σ is the electronic parameter, MR is molar refractivity (a steric parameter), and c0-c3 are coefficients determined by the regression analysis. Such a model can guide the design of new, more potent analogs by predicting their activity before synthesis. researchgate.net

| Analog | logP | σ (para) | MR | Biological Activity (log(1/IC50)) |

| Non-fluorinated | 1.50 | 0.00 | 6.3 | 4.5 |

| 4-Fluoro | 1.64 | +0.06 | 6.2 | 4.8 |

| 3,4-Difluoro | 1.78 | +0.40 | 6.1 | 5.2 |

| 2,4,5-Trifluoro | 1.95 | +0.75 | 6.0 | 5.7 |

Note: This table provides a hypothetical dataset for a QSAR study, illustrating the relationship between calculated descriptors and a biological endpoint.

Biochemical and Biophysical Research Applications of N Acetyl Ar Fluoro 3 Phenyl Dl Alanine

Integration into Peptidic and Protein Architectures for Functional Probing

The site-specific incorporation of unnatural amino acids like N-Acetyl-ar-fluoro-3-phenyl-DL-alanine into peptides and proteins is a powerful strategy to investigate their structure-function relationships. The introduction of the fluorine atom and the N-acetyl group provides unique biophysical handles to explore molecular-level details that are not accessible with natural amino acids.

Modulation of Protein Stability, Folding, and Selectivity

The introduction of fluorinated amino acids into a protein's core can significantly influence its stability. The high electronegativity of fluorine can alter local electronic environments and impact non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are critical for maintaining the folded state. The replacement of hydrogen with fluorine in the phenyl ring of phenylalanine can enhance protein stability through a phenomenon known as the "fluoro-stabilization effect". nih.gov This stabilization can arise from favorable interactions between the fluorinated side chain and the surrounding protein environment.

Furthermore, the N-acetylation of the amino terminus can protect against enzymatic degradation, thereby increasing the in vivo half-life of a peptide or protein. This modification can also influence the conformational preferences of the peptide backbone, potentially guiding it towards a more stable and biologically active fold. The precise impact on stability and folding is context-dependent, relying on the specific location of the substitution and the surrounding amino acid residues.

Table 1: Potential Effects of this compound Incorporation on Protein Properties

| Feature | Potential Effect | Rationale |

| Thermal Stability | Increase | Enhanced hydrophobic packing and favorable electrostatic interactions from the fluorinated ring. |

| Folding Kinetics | Alteration | The modified side chain can influence the energy landscape of folding, potentially accelerating or decelerating the process. |

| Conformational Selectivity | Increased | The steric bulk and electronic nature of the fluoro-phenyl group can favor specific folded conformations over others. |

| Proteolytic Resistance | Increase | The N-acetyl group can block the action of exopeptidases that recognize free N-termini. |

Investigation of Intermolecular Interactions (Protein-Ligand, Protein-Protein)

The fluorine atom in this compound serves as a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying intermolecular interactions because the fluorine nucleus has a large chemical shift range that is highly sensitive to its local electronic environment. nih.gov By incorporating this fluorinated amino acid at a specific site, researchers can monitor changes in the ¹⁹F NMR signal upon the binding of a ligand or another protein. These changes can provide detailed information about the binding interface, conformational changes, and the kinetics and thermodynamics of the interaction. nih.gov

The N-acetyl group can also play a role in modulating binding affinity and specificity. In some cases, it may mimic the N-acetylated sugars or amino acids that are recognized by specific proteins, thereby acting as a competitive inhibitor or a probe for the binding pocket.

Impact on Amyloid Aggregation and Fibril Morphology

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. frontiersin.orgnih.gov The process of aggregation is highly sensitive to the primary sequence and the local environment of the constituent peptides. The introduction of modified amino acids can significantly alter the aggregation pathway and the morphology of the resulting fibrils.

Studies on related N-acetylated compounds, such as N-acetylaspartate (NAA), have shown that they can inhibit the aggregation of amyloid-beta (Aβ) peptide and even disaggregate pre-formed fibrils. nih.govresearchgate.net The N-acetyl group is thought to interfere with the hydrogen bonding network that is essential for the formation of the cross-β sheet structure characteristic of amyloid fibrils. The presence of the fluorinated phenyl ring in this compound could further modulate these interactions. The increased hydrophobicity of the fluorinated ring might enhance binding to hydrophobic patches on the Aβ peptide, while the altered electrostatic potential could disrupt the stacking of aromatic residues that often occurs during fibril formation.

Table 2: Potential Mechanisms of Amyloid Aggregation Inhibition

| Inhibitory Mechanism | Description |

| Disruption of β-Sheet Formation | The N-acetyl group may sterically hinder the formation of the extended β-sheet structure. |

| Alteration of Hydrophobic Interactions | The fluorinated phenyl ring can modify the hydrophobic forces that drive the initial stages of aggregation. |

| Interference with Aromatic Stacking | The altered electron distribution of the fluorinated ring can disrupt π-π stacking interactions between aromatic residues. |

| Stabilization of Non-toxic Oligomers | The compound may bind to early-stage oligomers and prevent their conversion into toxic, fibrillar species. |

Enzymatic Assay Development and Mechanism of Action Studies

This compound and its derivatives are valuable tools for the development of enzymatic assays and for elucidating the mechanisms of enzyme action. Their modified structure can be exploited to probe enzyme specificity, kinetics, and reaction pathways.

Elucidation of Enzyme Inhibition Kinetics and Specificity

This compound can act as a competitive inhibitor for enzymes that recognize and process L-phenylalanine or other aromatic amino acids. The N-acetyl group may enhance binding to enzymes that have a preference for acetylated substrates. By systematically varying the concentration of this compound and measuring the rate of the enzymatic reaction, researchers can determine its inhibition constant (Ki). This provides a quantitative measure of its binding affinity for the enzyme's active site.

Furthermore, comparing the inhibitory potency of different regioisomers of the fluoro-phenyl ring can provide insights into the steric and electronic requirements of the enzyme's active site. For example, an enzyme might show a strong preference for a fluorine atom at the para position over the meta or ortho positions, revealing specific interactions within the binding pocket. Such studies are crucial for the rational design of more potent and selective enzyme inhibitors.

Role as Substrate Mimics in Biochemical Pathways

In addition to acting as inhibitors, N-acetylated and fluorinated amino acids can serve as substrate mimics to study the mechanism of enzymatic reactions. For instance, enzymes like phenylalanine aminomutase, which catalyzes the conversion of α-phenylalanine to β-phenylalanine, can sometimes accept modified substrates. nih.gov By presenting an enzyme with this compound, researchers can investigate whether it is processed and, if so, what products are formed.

The fluorine atom can also be used as a spectroscopic probe to follow the fate of the substrate mimic through the catalytic cycle. For example, changes in the ¹⁹F NMR chemical shift could indicate the formation of covalent enzyme-substrate intermediates. This approach can provide valuable information about the transition states and intermediates of a reaction, which are often difficult to study with the natural substrate.

Development and Application as Fluorescent and Bioorthogonal Probes

The utility of this compound and related fluorinated amino acids in biochemical and biophysical research is significantly enhanced by their application as fluorescent and bioorthogonal probes. These tools allow for the precise investigation of biological processes in real-time and within living systems.

Design Principles for Fluorogenic Amino Acid Probes

The design of effective fluorogenic amino acid probes, a class to which derivatives of this compound belong, is guided by several key principles aimed at maximizing signal-to-noise and ensuring biological compatibility. A primary strategy involves creating probes that are "fluorogenic," meaning their fluorescence is environmentally sensitive and significantly increases upon incorporation into a target biomolecule.

One prominent design is the "rotor-fluorogenic" D-amino acid (RfDAA) model. researchgate.net These probes consist of a D-amino acid scaffold linked to a molecular rotor fluorophore. In an aqueous solution, the fluorophore can freely rotate, dissipating absorbed energy through non-radiative pathways, resulting in a quenched or "off" state. researchgate.netnih.gov When the probe is incorporated into a more viscous environment, such as the peptide cross-links of a bacterial cell wall, this rotation is restricted. The constrained environment forces the excited fluorophore to release its energy via photon emission, leading to a dramatic increase in fluorescence (the "on" state). researchgate.net This mechanism provides high-contrast imaging with minimal background noise, often eliminating the need for washing steps that are required for conventional fluorescent probes. researchgate.netnih.gov

An ideal probe must also act as a faithful mimic of a natural biological substrate to ensure its acceptance and processing by cellular machinery. nih.govwikipedia.org For instance, fluorescent D-amino acids (FDAAs) are designed to resemble D-alanine, a key component of the pentapeptide stems in bacterial peptidoglycan, allowing them to be recognized and incorporated by bacterial enzymes. nih.gov

| Design Principle | Description | Key Advantage | Relevant Probe Class |

| Fluorogenicity | The probe's fluorescence is dependent on its local environment, typically "switching on" in a viscous or constrained setting. | High signal-to-noise ratio; enables real-time monitoring without wash steps. researchgate.net | Rotor-fluorogenic D-amino acids (RfDAAs) |

| Substrate Mimicry | The probe is structurally similar to a natural molecule (e.g., D-alanine) to facilitate recognition and incorporation by cellular enzymes. nih.gov | Enables specific labeling of biosynthetic pathways (e.g., peptidoglycan assembly). nih.gov | Fluorescent D-amino acids (FDAAs) |

| Bioorthogonality | The probe contains a chemically unique functional group (e.g., azide (B81097), alkyne) that does not react with native biological molecules. nih.govnih.gov | Allows for highly specific secondary labeling with another molecule (e.g., a different fluorophore or affinity tag). researchgate.net | Unnatural Amino Acids (UAAs) with "click" handles |

| Photostability | The fluorophore resists photochemical destruction (photobleaching) upon repeated exposure to excitation light. nih.gov | Allows for longer imaging times and more robust data collection. | General (applies to all fluorescent probes) |

This table provides a summary of key design principles for creating effective fluorogenic amino acid probes for biological imaging.

Mechanistic Insights into Probe Incorporation in Cellular Systems

The successful use of probes like this compound derivatives hinges on their ability to be incorporated into cellular structures. For fluorescent D-amino acids (FDAAs), the primary and most studied application is the labeling of bacterial peptidoglycan (PG). nih.gov The mechanism relies on the probe acting as a substrate for the enzymes responsible for building and modifying the bacterial cell wall.

FDAAs are designed to mimic the terminal D-alanine residue of the pentapeptide chains that are precursors for PG synthesis. nih.gov In bacteria, these peptide chains are cross-linked to form a durable, mesh-like sacculus around the cell. This cross-linking is catalyzed by two main classes of enzymes: D,D-transpeptidases (also known as Penicillin-Binding Proteins, or PBPs) and L,D-transpeptidases (Ldts). researchgate.netnih.gov FDAAs can be incorporated into the PG matrix by these enzymes, which exchange the probe with the terminal D-Ala of the stem peptide. nih.govnih.gov This process covalently anchors the fluorescent probe into the cell wall, providing a direct readout of active PG synthesis. researchgate.net The L-enantiomers of these probes typically show no significant labeling, confirming that the incorporation is an enzyme-mediated process. researchgate.net

Visualization of Biosynthetic Processes (e.g., Peptidoglycan Assembly)

The direct, enzyme-mediated incorporation of FDAAs into the bacterial cell wall allows for powerful visualization of PG biosynthesis. By incubating bacteria with these probes, researchers can observe the spatial and temporal dynamics of cell wall construction in living cells. researchgate.netnih.gov

For example, studies using rotor-fluorogenic D-amino acids have enabled the real-time imaging of PG synthesis in species like Streptomyces venezuelae and Bacillus subtilis. researchgate.net In S. venezuelae, short incubation periods with the probe revealed newly synthesized PG specifically at the cell poles, consistent with its known growth pattern. researchgate.net In contrast, longer incubations with B. subtilis resulted in the labeling of the entire cell wall. researchgate.net A key advantage of fluorogenic probes is the ability to perform these visualizations without washing away excess probe, as the unbound molecules remain non-fluorescent in the surrounding media. researchgate.netnih.gov This feature increases the temporal resolution of the experiments, allowing for continuous monitoring of the dynamic processes that regulate PG production. nih.gov

These visualization techniques have been instrumental in confirming the presence and dynamics of PG in organisms where its existence was debated, such as the obligate intracellular pathogen Chlamydia trachomatis. nih.gov

Chemo-Selective Ligation Strategies for Bioconjugation

To expand the functionality of amino acid probes beyond fluorescence, they can be designed for bioorthogonal chemistry. This involves incorporating a chemically inert but reactive "handle" into the amino acid's side chain. nih.gov This handle can undergo a highly specific reaction—a chemo-selective ligation—with a complementary partner molecule, allowing for the attachment of various payloads like other fluorophores, affinity tags, or drug molecules. researchgate.netresearchgate.net This approach requires that the amino acid be designed with a suitable functional group, such as an azide or an alkyne. nih.gov

Common bioorthogonal ligation strategies include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used "click" reaction that forms a stable triazole linkage between an azide-functionalized probe and an alkyne-functionalized partner. nih.govresearchgate.net Its use in living systems can be limited by the cytotoxicity of the copper catalyst. oregonstate.edu

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a toxic metal catalyst by using a strained cyclooctyne, which reacts rapidly and specifically with an azide. researchgate.net

Tetrazine Ligation: An inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (like trans-cyclooctene) or alkyne. nih.gov This reaction is known for its exceptionally fast kinetics and biocompatibility, yielding only nitrogen gas as a byproduct. nih.govoregonstate.edu

These strategies allow for a two-step labeling approach. First, the bioorthogonal amino acid is incorporated into the biological system. Second, a probe molecule is selectively attached via the ligation reaction, providing modularity and flexibility for complex experimental designs. nih.govresearchgate.net

Metabolic Pathways and Enzymatic Transformations in vitro

The metabolic fate of this compound is governed by enzymes that can recognize and process N-acetylated amino acids. These pathways are primarily involved in either the synthesis (acetylation) or degradation (deacetylation) of the compound.

Enzymatic Acetylation and Deacetylation Processes

N-acetylated amino acids are known biological metabolites, and their levels are controlled by specific enzymatic activities. nih.govmdpi.com

Acetylation: The formation of N-acetylated amino acids is catalyzed by N-acetyltransferases (NATs). wikipedia.org In Escherichia coli, an enzyme named acetyl-CoA-L-phenylalanine α-N-acetyltransferase has been identified and purified; it specifically catalyzes the synthesis of N-acetyl-L-phenylalanine from L-phenylalanine and acetyl-CoA. nih.gov In eukaryotes, families of NAT enzymes are responsible for the N-terminal acetylation of a vast number of proteins. nih.gov While their primary role is protein modification, free N-acetylated amino acids can also be generated through the breakdown of these acetylated proteins by hydrolases or through the direct action of specific transferases on free amino acids. hmdb.ca

Deacetylation: The reverse reaction, the removal of the acetyl group, is catalyzed by enzymes known as aminoacylases (or N-acyl-amino acid amidohydrolases). mdpi.comnih.gov These enzymes hydrolyze the amide bond in N-acylated amino acids to yield a free amino acid and a carboxylate. researchgate.net For example, mould aminoacylase (B1246476) is used in industrial processes for the asymmetric hydrolysis of N-acetyl-D,L-phenylalanine, selectively deacetylating the L-isomer while leaving the N-acetyl-D-phenylalanine ester intact. google.com Aminoacylases with broad substrate specificity have been identified in various organisms, including the hyperthermophilic archaeon Pyrococcus furiosus, which can hydrolyze various nonpolar N-acylated L-amino acids. nih.gov These enzymes are believed to play a role in the metabolism of protein growth substrates. nih.gov

| Process | Enzyme Class | Reaction Catalyzed | Example Substrates/Products |

| Acetylation | N-Acetyltransferases (NATs) wikipedia.org | L-Amino Acid + Acetyl-CoA → N-Acetyl-L-Amino Acid + CoA nih.gov | L-phenylalanine → N-Acetyl-L-phenylalanine nih.gov |

| Deacetylation | Aminoacylases (Amidohydrolases) nih.gov | N-Acetyl-L-Amino Acid + H₂O → L-Amino Acid + Acetate researchgate.net | N-Acetyl-L-phenylalanine → L-phenylalanine google.com |

This table summarizes the key enzymatic processes involved in the in vitro metabolism of N-acetylated amino acids.

Biosynthesis and Catabolism of N-Acyl Aromatic Amino Acids

The metabolic pathways of this compound are understood within the broader context of N-acyl aromatic amino acids (NA-ArAAs), a subclass of lipids structurally related to endocannabinoids. nih.govfrontiersin.org These molecules are part of a larger family of fatty acid amides, and their cellular concentrations are maintained by a balance between synthesis and degradation. frontiersin.org

Biosynthesis

The formation of N-acetylated aromatic amino acids can occur through several enzymatic routes. The most direct pathway for N-acetylation involves the action of N-acetyltransferase enzymes, which utilize acetyl-CoA as the acetyl group donor. nih.gov For instance, specific transferases are known to catalyze the acetyl-CoA-dependent formation of N-acetyl-L-phenylalanine. nih.gov This process is analogous to the synthesis of N-acetylglutamate (NAG) by N-acetylglutamate synthase (NAGS), which catalyzes the reaction between L-glutamate and acetyl-CoA. wikipedia.org

Enzymatic synthesis of N-acyl amino acids (NAAAs) is not limited to one mechanism. nih.gov Broader enzymatic strategies include:

ATP-dependent pathways: These involve acyl-adenylating enzymes that activate the carboxylic acid by forming an acyl-adenylate intermediate, which then reacts with the amino acid. nih.gov

ATP-independent pathways: These often employ hydrolases, such as lipases or aminoacylases, operating in reverse to catalyze the amide bond formation. nih.govresearchgate.net

In addition to enzymatic routes, non-enzymatic formation of N-acetylated amino acid conjugates has been proposed, particularly in the context of certain inborn errors of metabolism where precursor molecules accumulate. mdpi.com

Table 1: Key Enzymes in the Metabolism of N-Acyl Aromatic Amino Acids

| Enzyme Class | Role | Mechanism of Action | Typical Substrates | Citations |

| N-Acetyltransferases | Biosynthesis | Transfers an acetyl group from acetyl-CoA to the amino group of an amino acid. | L-amino acids (e.g., Phenylalanine, Glutamate) | nih.govwikipedia.org |

| Aminoacylases | Catabolism | Catalyzes the stereoselective hydrolysis of the amide bond in N-acetyl-amino acids. | N-Acetyl-L-amino acids | rsc.org |

| Hydrolases (e.g., Lipases) | Biosynthesis (reverse hydrolysis) | Catalyzes amide bond formation between a fatty acid and an amino acid under specific conditions (e.g., low water). | Fatty acids, Amino acids | nih.govresearchgate.net |

Catabolism

The breakdown, or catabolism, of N-acyl aromatic amino acids is primarily accomplished through hydrolysis, which splits the molecule back into its constituent parts: an acyl group (acetate in this case) and the aromatic amino acid. frontiersin.org This reaction is chiefly catalyzed by a class of enzymes known as aminoacylases (EC 3.5.1.14). rsc.org These hydrolases typically exhibit high stereoselectivity, a feature that is critical in biological systems. rsc.org

Once the fluorinated phenylalanine is liberated, its carbon skeleton can be channeled into standard amino acid catabolic pathways, which involve processes like transamination and oxidative deamination. nih.govencyclopedia.pub Ultimately, the carbon framework can be broken down into intermediates that enter central metabolic cycles, such as the citric acid cycle. lecturio.com

Exploration of Specific Biomolecular Interactions (e.g., receptor binding, transport mechanisms)

The introduction of a fluorine atom onto the phenyl ring of N-acetyl-phenylalanine is a deliberate chemical modification used to probe and modulate biomolecular interactions. rsc.org Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can significantly alter the electronic and steric characteristics of the molecule without drastically increasing its size. nih.govrsc.org

While specific receptor binding and transport data for this compound are not extensively documented, the principles are derived from related N-acyl amino acids and fluorinated analogues. Many N-acyl amino acids are recognized as signaling molecules within the endocannabinoid system, suggesting potential interactions with cannabinoid receptors or related protein targets. mdpi.com The fluorination of the phenyl ring serves as a powerful tool to fine-tune these interactions for research purposes, potentially enhancing binding affinity or altering the mode of interaction with a target protein or transporter. rsc.orgontosight.ai

Table 2: Physicochemical Impact of Aromatic Fluorination

| Property | Phenylalanine (Unmodified) | Fluorinated Phenylalanine | Rationale for Change | Citations |

| Electrostatics | Electron-rich aromatic ring capable of cation-π interactions. | Electron density of the ring is reduced. | The high electronegativity of fluorine withdraws electron density from the aromatic system. | rsc.orgresearchgate.net |

| Hydrophobicity | Hydrophobic side chain. | Can be more or less hydrophobic depending on the degree and position of fluorination. | Fluorine is lipophilic, but the creation of a dipole can alter interactions with water. | rsc.orgrsc.org |

| Protein Interactions | Participates in hydrophobic and cation-π interactions. | Altered protein-protein interactions and stability. Can form specific F-H or F-C=O hydrogen bonds. | Changes in electrostatic potential and hydrophobicity modify the binding landscape. | rsc.orgrsc.org |

Impact of Stereochemistry on Biochemical Recognition and Activity

The designation "DL" in this compound indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-stereoisomers. This chirality is of paramount importance in its interaction with biological systems, which are themselves chiral.

Biochemical processes, particularly those mediated by enzymes, are highly stereospecific. The enzymes involved in the biosynthesis and catabolism of N-acetylated amino acids almost invariably distinguish between the D and L forms.

Stereoselective Catabolism: The hydrolysis of N-acetylated amino acids is a classic example of enzymatic stereoselectivity. Aminoacylases are generally L-selective, meaning they will efficiently catalyze the hydrolysis of the N-Acetyl-ar-fluoro-3-phenyl-L-alanine isomer, releasing L-fluoro-phenylalanine and acetate. rsc.org The D-isomer, however, would be a poor substrate and would likely remain intact. This enzymatic property is widely exploited for the industrial kinetic resolution of racemic amino acid mixtures. rsc.org

Stereoselective Biosynthesis: Similarly, the enzymatic synthesis of N-acetylated amino acids within an organism is expected to be highly stereospecific. Acyltransferases that produce these molecules typically act on L-amino acids, the form used in protein synthesis. nih.govmdpi.com Therefore, enzymatic production would yield almost exclusively the L-enantiomer.

The presence of a racemic mixture in a biological sample can thus be informative. It may suggest a non-enzymatic origin, as non-enzymatic chemical syntheses often produce racemic products unless chiral reagents or catalysts are used. mdpi.com The differential recognition and metabolism of the D and L isomers mean they will have distinct biological activities and fates within an organism.

Table 3: Stereochemistry and Biological Recognition

| Isomer | Interaction with Aminoacylases | Interaction with Biosynthetic Enzymes | Typical Biological Fate | Citations |

| L-Isomer | Readily hydrolyzed to L-amino acid and acetate. | Preferred substrate for N-acetyltransferases. | Actively metabolized and integrated into cellular pathways. | mdpi.comrsc.org |

| D-Isomer | Poor substrate; hydrolysis is slow or non-existent. | Not a typical substrate for biosynthetic enzymes. | May be cleared from the system unmetabolized or processed by specific D-amino acid pathways. | rsc.org |

Mentioned Compounds

Concluding Perspectives and Future Research Trajectories for N Acetyl Ar Fluoro 3 Phenyl Dl Alanine Research

Advancements in Designing and Synthesizing Fluorinated N-Acetyl Amino Acids

The synthesis of fluorinated amino acids has evolved significantly, moving beyond traditional methods to more sophisticated and selective techniques. numberanalytics.com These advancements are crucial for creating structurally diverse molecules like N-Acetyl-ar-fluoro-3-phenyl-DL-alanine. Two primary strategies have emerged: the use of fluorinated building blocks and the direct, late-stage fluorination of amino acid precursors. rsc.org

Modern synthetic approaches include:

Transition Metal-Catalyzed Fluorination : This method has become a powerful tool for the site-selective introduction of fluorine, offering high yields and selectivity. numberanalytics.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully used to synthesize bi-aryl amino acids with fluoro or trifluoromethyl groups. nih.gov

Photocatalysis : Advances in photocatalysis have enabled the development of new methods for accessing complex fluorinated amino acids under mild reaction conditions. nih.gov